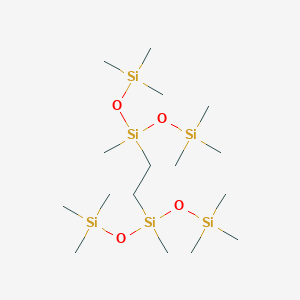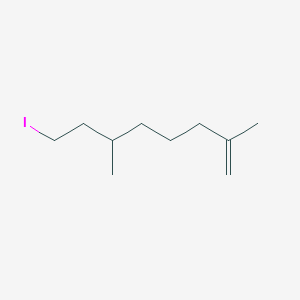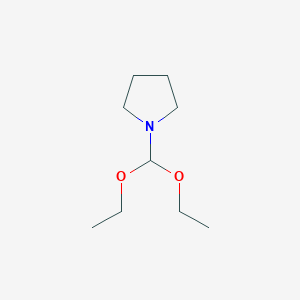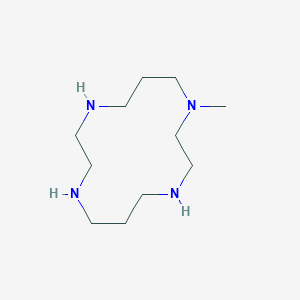
1-Methyl-1,4,8,11-tetraazacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,4,8,11-tetraazacyclotetradecane is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is part of the azamacrocycle family, which is characterized by nitrogen atoms incorporated into a cyclic structure. The presence of these nitrogen atoms allows the compound to act as a chelating agent, binding strongly to metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-1,4,8,11-tetraazacyclotetradecane can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of 1,4,8,11-tetraazacyclotetradecane with methylating agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation reactions using high-purity starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atoms .
Applications De Recherche Scientifique
1-Methyl-1,4,8,11-tetraazacyclotetradecane has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential use in biological systems as a metal ion carrier.
Medicine: Explored for its potential in drug delivery systems and as a component in radiopharmaceuticals.
Industry: Utilized in the synthesis of electroactive materials and as an antioxidant in rubber .
Mécanisme D'action
The mechanism of action of 1-Methyl-1,4,8,11-tetraazacyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a stable chelate. This chelation process can influence the reactivity and stability of the metal ions, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: Lacks the methyl groups, making it less hydrophobic.
1,4,7-Trimethyl-1,4,7-triazacyclononane: A smaller macrocycle with three nitrogen atoms.
Cyclen: Another azamacrocycle with four nitrogen atoms but a different ring size
Uniqueness
1-Methyl-1,4,8,11-tetraazacyclotetradecane is unique due to its methyl groups, which enhance its hydrophobicity and influence its binding properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in drug delivery systems and coordination chemistry .
Propriétés
Numéro CAS |
53118-99-3 |
|---|---|
Formule moléculaire |
C11H26N4 |
Poids moléculaire |
214.35 g/mol |
Nom IUPAC |
1-methyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C11H26N4/c1-15-10-3-6-13-8-7-12-4-2-5-14-9-11-15/h12-14H,2-11H2,1H3 |
Clé InChI |
GWXSMIOWBINEFF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCNCCNCCCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


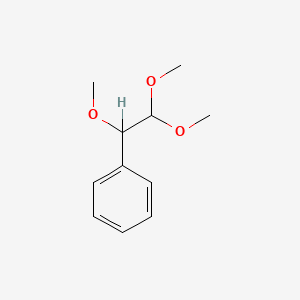
![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
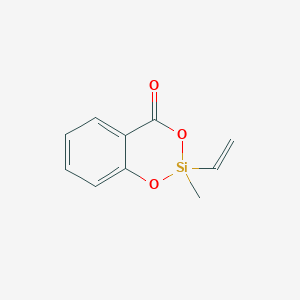

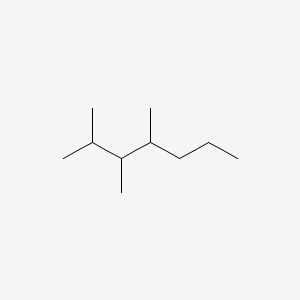
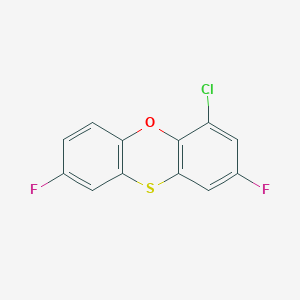
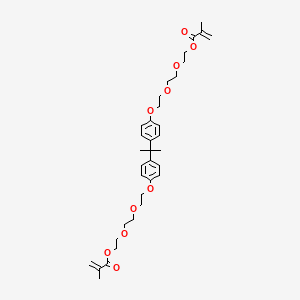
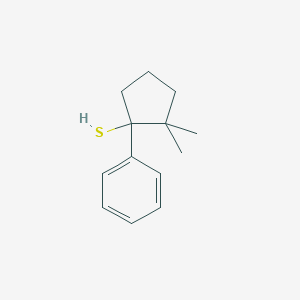
![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)
